molecular formula C13H24N2O3 B2371995 (R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate CAS No. 1349807-58-4

(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate

Cat. No.: B2371995
CAS No.: 1349807-58-4
M. Wt: 256.346
InChI Key: YGLAKKRUEGJYMY-SNVBAGLBSA-N
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Description

®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an oxetane ring, a piperidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Formation of the Piperidine Ring: The piperidine ring is usually formed through a series of reactions involving the appropriate starting materials and catalysts.

    Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and an appropriate amine.

Industrial Production Methods

Industrial production of ®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate

Uniqueness

®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is unique due to the presence of both an oxetane ring and a piperidine ring within its structure. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 1349807-58-4
  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 244.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that this compound may act as a modulator of certain kinases, which are pivotal in regulating cellular processes such as metabolism, growth, and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxetane ring and piperidine structure can significantly influence potency and selectivity:

Modification Effect on Activity
Oxetane ring sizeVariations in ring size affect binding affinity
Substituents on piperidineBulky groups can hinder interaction with target sites
Amide bond configurationEutomer configuration enhances metabolic stability

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on specific kinases. For instance, studies have shown that derivatives of this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases, including cancer and Alzheimer's disease. The most potent derivatives exhibited IC50 values in the low nanomolar range, indicating strong biological activity.

Case Studies

  • GSK-3β Inhibition :
    • A study reported that modifications to the piperidine nitrogen significantly enhanced the inhibitory potency against GSK-3β, with some derivatives showing IC50 values as low as 360 nM .
  • Neuroprotective Effects :
    • Research indicated that certain derivatives of this compound exhibited neuroprotective properties in cellular models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(oxetan-3-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLAKKRUEGJYMY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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